molecular formula C12H17NS B053280 N,N-Dimethyl-4-phenylbutanethioamide CAS No. 121611-14-1

N,N-Dimethyl-4-phenylbutanethioamide

Cat. No. B053280
CAS RN: 121611-14-1
M. Wt: 207.34 g/mol
InChI Key: CFXPQURANKZXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-4-phenylbutanethioamide, also known as DMPT, is a sulfur-containing organic compound that has gained attention in recent years due to its potential application in various fields, such as aquaculture, agriculture, and neuroscience. DMPT has been found to have a wide range of biological effects, including improving growth and feed intake in aquatic animals, enhancing plant growth, and acting as a neuroprotective agent. In

Mechanism of Action

The exact mechanism of action of N,N-Dimethyl-4-phenylbutanethioamide is not fully understood, but it is thought to act on the hypothalamus-pituitary-gonadal axis in aquatic animals, leading to an increase in growth hormone secretion and subsequent improvements in growth and feed intake. In plants, N,N-Dimethyl-4-phenylbutanethioamide has been shown to promote root growth and enhance nutrient uptake, likely through changes in gene expression. The neuroprotective effects of N,N-Dimethyl-4-phenylbutanethioamide may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N,N-Dimethyl-4-phenylbutanethioamide has been found to have a range of biochemical and physiological effects, including changes in hormone levels, gene expression, and neurotransmitter activity. In aquatic animals, N,N-Dimethyl-4-phenylbutanethioamide has been shown to increase growth hormone secretion and improve feed intake, leading to increased growth rates and improved feed conversion efficiency. In plants, N,N-Dimethyl-4-phenylbutanethioamide has been found to promote root growth and enhance nutrient uptake, resulting in increased crop yield and improved stress tolerance. In addition, N,N-Dimethyl-4-phenylbutanethioamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain and potentially slowing the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-Dimethyl-4-phenylbutanethioamide in lab experiments is its ability to improve growth and feed intake in aquatic animals, allowing for more efficient and cost-effective aquaculture practices. N,N-Dimethyl-4-phenylbutanethioamide also has potential applications in agriculture, where it can enhance plant growth and improve crop yield. However, the exact mechanisms of action of N,N-Dimethyl-4-phenylbutanethioamide are not fully understood, and more research is needed to fully elucidate its effects. In addition, N,N-Dimethyl-4-phenylbutanethioamide may have different effects in different species, and dosage and exposure time may need to be carefully controlled to avoid potential negative effects.

Future Directions

Future research on N,N-Dimethyl-4-phenylbutanethioamide could focus on further elucidating its mechanisms of action, particularly in the brain, to better understand its potential neuroprotective effects. In addition, more studies are needed to investigate the effects of N,N-Dimethyl-4-phenylbutanethioamide in different species and under different conditions, to determine its potential applications in aquaculture and agriculture. Finally, research could focus on developing more efficient and cost-effective synthesis methods for N,N-Dimethyl-4-phenylbutanethioamide, to make it more accessible for research and commercial applications.

Synthesis Methods

N,N-Dimethyl-4-phenylbutanethioamide can be synthesized through a multi-step process, starting with the reaction of 4-phenylbutanone with thioacetamide to form 4-phenylbutanethioamide. This compound is then subjected to N,N-dimethylation using dimethyl sulfate and sodium hydride to produce N,N-Dimethyl-4-phenylbutanethioamide. The purity and yield of N,N-Dimethyl-4-phenylbutanethioamide can be improved through various purification methods, such as recrystallization and column chromatography.

Scientific Research Applications

N,N-Dimethyl-4-phenylbutanethioamide has been extensively studied for its potential application in aquaculture, where it has been found to improve growth and feed intake in various fish and shrimp species. N,N-Dimethyl-4-phenylbutanethioamide has also been shown to enhance plant growth, increase crop yield, and improve stress tolerance in plants. In addition, N,N-Dimethyl-4-phenylbutanethioamide has been investigated for its neuroprotective effects, with studies suggesting that it may have therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

121611-14-1

Product Name

N,N-Dimethyl-4-phenylbutanethioamide

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N,N-dimethyl-4-phenylbutanethioamide

InChI

InChI=1S/C12H17NS/c1-13(2)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3

InChI Key

CFXPQURANKZXPC-UHFFFAOYSA-N

SMILES

CN(C)C(=S)CCCC1=CC=CC=C1

Canonical SMILES

CN(C)C(=S)CCCC1=CC=CC=C1

synonyms

Benzenebutanethioamide, N,N-dimethyl-

Origin of Product

United States

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